1-Acetylindolin-3-one

Vue d'ensemble

Description

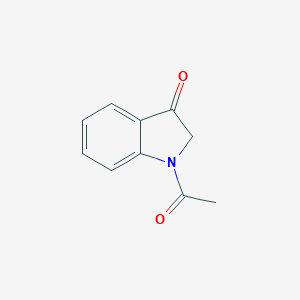

1-Acetylindolin-3-one is an organic compound with the molecular formula C10H9NO2. It is a derivative of indoline, featuring an acetyl group attached to the nitrogen atom and a ketone group at the third position of the indoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetylindolin-3-one can be synthesized through several methods. One common approach involves the reaction of indoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the oxidation of 1-acetylindoline using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as potassium iodide. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Domino Michael/Henry Reactions

1-Acetylindolin-3-one participates in organocatalytic asymmetric domino reactions with o-formyl-(E)-β-nitrostyrenes. Key findings include:

Reaction Conditions

-

Catalyst : Squaramide I (2 mol%)

-

Solvent : CH₂Cl₂

-

Substrate Ratio : 1:1.2 (indolin-3-one : nitrostyrene)

-

Yield : 72–95%

-

Stereoselectivity : >20:1 dr, 84–97% ee

Substrate Scope

| Nitrostyrene Substituent (R) | Product Yield (%) | ee (%) |

|---|---|---|

| 4-BrC₆H₄ | 95 | 97 |

| 4-MeOC₆H₄ | 89 | 95 |

| 3-NO₂C₆H₄ | 72 | 84 |

Mechanism :

-

Michael Addition : Squaramide activates the nitro group via H-bonding, while the quinuclidine nitrogen deprotonates the indolinone to form an enolate.

-

Henry Reaction : The nitronate anion attacks the aldehyde group of the nitrostyrene, forming a cyclic intermediate with defined stereochemistry .

Palladium-Catalyzed C(sp³)–H Arylation

Direct α-arylation of this compound proceeds via Pd catalysis:

Optimized Conditions

-

Catalyst : Pd(dba)₂ (2 mol%)

-

Ligand : Xphos (L3 , 3 mol%)

-

Base : K₂CO₃ (1.1 equiv.)

-

Solvent : THF

-

Temperature : 70°C

Substrate Compatibility

| Aryl Halide (X = Br) | Product Yield (%) |

|---|---|

| C₆H₅ | 95 |

| 4-MeC₆H₄ | 88 |

| 4-CF₃C₆H₄ | 63 |

| 2-Naphthyl | 76 |

Mechanistic Pathway :

-

Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.

-

Enolate Formation : Base deprotonates the α-C of indolin-3-one.

-

Reductive Elimination : Coupling produces 2-arylindolin-3-one derivatives .

Functional Group Transformations

This compound undergoes additional reactions:

Nucleophilic Substitution

Oxidation/Reduction

-

Oxidizing Agent : KMnO₄/H₂SO₄ → Indole-2,3-dione derivatives.

Research Advancements

-

Ligand Screening : Brettphos and Xphos ligands enhance Pd-catalyzed arylation efficiency (Table 1) .

-

Solvent Effects : Nonpolar solvents (e.g., THF) improve yields in Pd systems, while CH₂Cl₂ is optimal for organocatalysis .

-

Steric Control : Ortho-substituted aryl halides show reduced reactivity due to steric hindrance .

Applications De Recherche Scientifique

Organic Synthesis

Palladium-Catalyzed Reactions

One of the prominent applications of 1-acetylindolin-3-one is in palladium-catalyzed direct C(sp³)–H arylation reactions. This method allows for the efficient synthesis of 2-monoarylated indole-3-ones, which serve as crucial building blocks for further chemical transformations. The reaction conditions were optimized, yielding products in moderate to excellent yields (19–95%) depending on the aryl halides used. Notably, bromobenzene was identified as the most effective substrate for this reaction .

Table 1: Yield of Products from Various Aryl Halides

| Aryl Halide | Yield (%) |

|---|---|

| Bromobenzene | 95 |

| Chlorobenzene | 85 |

| Iodobenzene | 90 |

| Electron-Donating | 70 |

| Electron-Withdrawing | 60 |

This synthetic route highlights the utility of this compound in generating diverse indole derivatives that can be further utilized in more complex syntheses.

Medicinal Chemistry

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit potential as inhibitors for various biological targets. For instance, a derivative was tested as a non-covalent inhibitor of Notum, showing an IC50 value of 0.40 μM, which is significantly more potent than its predecessors . This suggests that modifications to the indoline core can enhance biological activity.

Case Study: Anti-Tuberculosis Activity

In another study focused on anti-tuberculosis compounds, this compound was reacted with aldehydes to yield novel compounds that demonstrated promising antibacterial activity. The synthesis involved heating the compound with specific aldehydes in toluene, resulting in high yields (up to 83%) and establishing a framework for future drug development .

Material Science

Synthesis of Chiral Indolin-3-ones

The compound has also been employed in asymmetric synthesis applications, particularly in the formation of chiral indolin-3-one derivatives through organocatalyzed Michael additions. These chiral molecules are essential in creating materials with specific optical properties and functionalities .

Mécanisme D'action

The mechanism of action of 1-acetylindolin-3-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific kinase targeted and the cellular context .

Comparaison Avec Des Composés Similaires

Indoline-3-one: Shares the core indoline structure but lacks the acetyl group.

1-Acetylindoline: Similar structure but without the ketone group at the third position.

Indolin-2-one: Differently substituted indoline derivative with distinct reactivity and applications.

Uniqueness: 1-Acetylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

1-Acetylindolin-3-one is a compound with significant biological activity, particularly in pharmacological applications. Its unique structure and reactivity make it a valuable target for research in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indole structure with an acetyl group at the 1-position. This substitution pattern contributes to its distinct chemical reactivity and biological properties. The compound's molecular formula is C₉H₉N₁O, and it has a molecular weight of 149.17 g/mol.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets in the body. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit several kinase families, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .

- Biochemical Pathways : The compound participates in various biochemical pathways, including those involved in cell signaling and apoptosis. For instance, it has been implicated in the palladium-catalyzed synthesis of nucleophilic 2-monoarylated indole-3-ones, indicating its utility in synthetic organic chemistry as well .

Pharmacokinetics

Research suggests that this compound exhibits favorable pharmacokinetic properties:

- Absorption : The compound has high gastrointestinal absorption, making it suitable for oral administration.

- Blood-Brain Barrier Permeability : It is also permeant to the blood-brain barrier (BBB), which is critical for targeting central nervous system disorders.

Biological Activity Profiles

This compound has been studied for various biological activities:

Antitumor Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent antitumor effects .

- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in tumor growth presents a promising avenue for drug development targeting cancer therapies .

Other Biological Activities

In addition to its antitumor properties, this compound has shown potential in other areas:

- Antiviral Activity : Preliminary studies suggest that derivatives of indole compounds may exhibit antiviral properties, although specific data on this compound is limited .

- Anti-inflammatory Effects : Some studies have indicated that related indole compounds can modulate inflammatory responses, suggesting a potential role for this compound in treating inflammatory diseases .

Table of Biological Activities

Propriétés

IUPAC Name |

1-acetyl-2H-indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMJJQZNOVOCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337123 | |

| Record name | 1-acetylindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-68-3 | |

| Record name | 1-acetylindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.